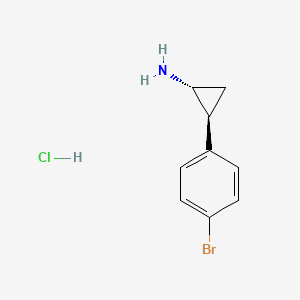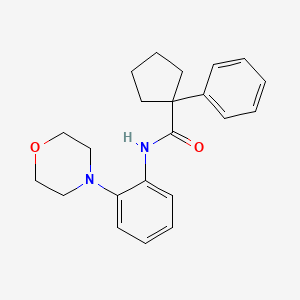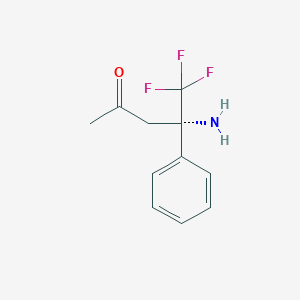
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one, also known as 4F-MPH, is a synthetic compound that belongs to the class of phenidate derivatives. It is a potent psychostimulant that acts on the central nervous system and has been used for research purposes. The compound has gained significant attention due to its potential therapeutic applications and its ability to enhance cognitive function.
Mecanismo De Acción
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one acts as a potent inhibitor of the dopamine and norepinephrine transporters, which results in the increased release of these neurotransmitters. This leads to an increase in the levels of dopamine and norepinephrine in the brain, which enhances cognitive function and improves attention and focus.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one include increased heart rate, blood pressure, and respiratory rate. The compound also leads to the release of glucose and fatty acids into the bloodstream, which provides the body with energy. Additionally, it has been found to increase the levels of several hormones, including cortisol, adrenaline, and noradrenaline.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one in lab experiments is its ability to enhance cognitive function and improve attention and focus. This makes it a valuable tool for studying the effects of psychostimulants on the brain. However, the compound has a narrow therapeutic window, which means that it can be toxic at high doses. This limits its use in lab experiments and requires careful dosing to avoid adverse effects.
Direcciones Futuras
There are several future directions for research on (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one. One area of interest is its potential use in the treatment of cognitive disorders, such as Alzheimer's disease and dementia. Additionally, researchers are exploring the use of the compound in the development of new psychostimulant drugs with improved safety profiles. Finally, there is ongoing research into the long-term effects of (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one on the brain and its potential for addiction and abuse.
Conclusion:
In conclusion, (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one is a synthetic compound that has gained significant attention for its potential therapeutic applications and its ability to enhance cognitive function. The compound acts as a potent inhibitor of the dopamine and norepinephrine transporters, which results in the increased release of these neurotransmitters. While (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one has several advantages for lab experiments, its narrow therapeutic window limits its use and requires careful dosing. Ongoing research is exploring the potential uses of the compound in the treatment of cognitive disorders and the development of new psychostimulant drugs.
Métodos De Síntesis
The synthesis of (4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one involves the condensation of 4-phenyl-2-butanone with trifluoroacetic acid anhydride, followed by the addition of ammonia. The resulting product is then purified through recrystallization to obtain a white solid.
Aplicaciones Científicas De Investigación
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one has been extensively studied for its potential therapeutic applications. It has been found to be effective in the treatment of attention deficit hyperactivity disorder (ADHD) and narcolepsy. The compound has also been studied for its ability to enhance cognitive function, memory, and learning.
Propiedades
IUPAC Name |
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c1-8(16)7-10(15,11(12,13)14)9-5-3-2-4-6-9/h2-6H,7,15H2,1H3/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMRVGAOPWTKPZ-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@](C1=CC=CC=C1)(C(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4S)-4-amino-5,5,5-trifluoro-4-phenylpentan-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

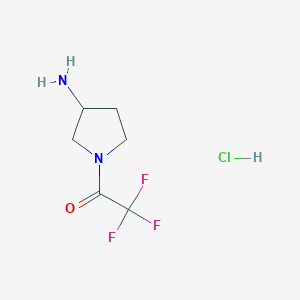
![3-benzyl-8-fluoro-5-(3-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2770410.png)

![N-(4-(2-((3,4-dichlorophenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2770412.png)
![7-(furan-2-yl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770414.png)
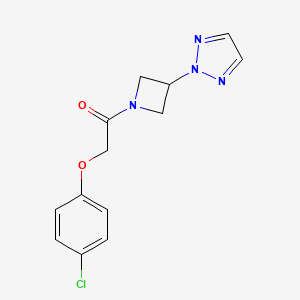
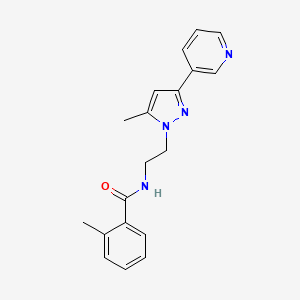
![(E)-3-(1-(3-(2-fluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2770421.png)
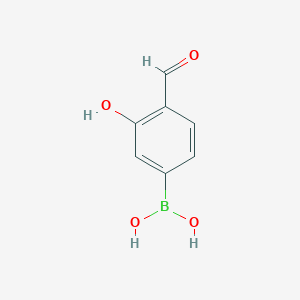
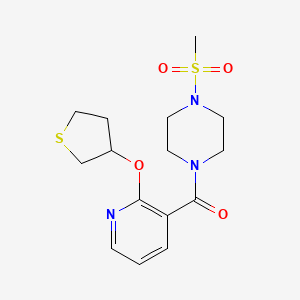
![N-[2-(5,7-Dihydropyrrolo[3,4-d]pyrimidin-6-yl)-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2770428.png)
![4-Ethyl-2-[4-(phenylacetyl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B2770430.png)
